5-(5,5-二甲基-1,3,2-二氧杂硼烷-2-基)-1-乙基-1H-吡唑

描述

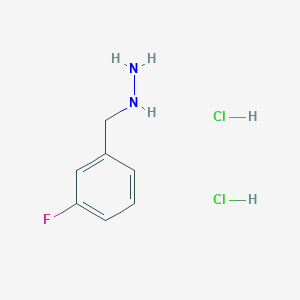

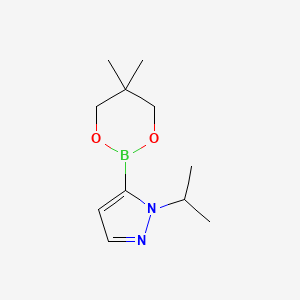

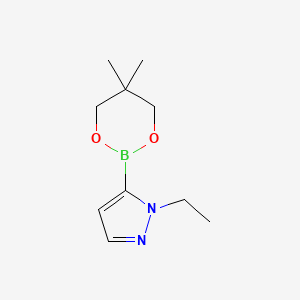

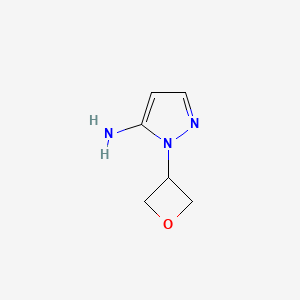

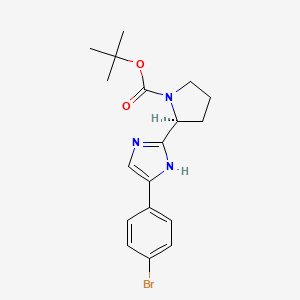

The compound “5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole” is a pyrazole derivative with a boronate ester group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The boronate ester group contains a boron atom, which forms a cyclic structure with two oxygen atoms and a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a boronate ester group, which is a boron atom bonded to two oxygen atoms in a ring structure .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. The boronate ester group might participate in Suzuki-Miyaura cross-coupling reactions .科学研究应用

Enzyme Inhibition Studies

This compound is a derivative of boronic acid ester known to inhibit hormone-sensitive lipase (HSL). HSL plays a crucial role in the hydrolysis of triglycerides into free fatty acids and glycerol, making it a significant target for studies related to metabolism and energy regulation. The inhibition of HSL by this compound allows researchers to study the biochemical pathways involved in lipid metabolism and the potential therapeutic applications for metabolic disorders .

Protein Interaction Research

The structure of this compound allows it to interact with various proteins, making it valuable for studying protein structure and function. It can be used to explore protein-ligand interactions, which are fundamental in understanding cellular processes and developing new drugs. By observing how this compound interacts with different proteins, scientists can gain insights into the mechanisms of diseases and identify potential drug targets .

Metabolic Pathway Analysis

Researchers utilize this compound to investigate the metabolic pathways of cells. By inhibiting specific enzymes like HSL, scientists can trace the flow of metabolites and understand how cells convert nutrients into energy. This is particularly useful in cancer research, where altered metabolism is a hallmark of cancer cells. Understanding these pathways can lead to the development of targeted cancer therapies .

Lipid Storage and Mobilization

The compound’s ability to inhibit HSL also makes it a tool for studying lipid storage and mobilization. It helps in understanding how cells store fat and mobilize it when needed. This research has implications for treating obesity and related conditions, as manipulating lipid storage and breakdown could lead to new weight loss strategies .

Pharmacological Research

In pharmacology, this compound is used to test the efficacy and safety of new drugs that target lipid metabolism. By acting as an HSL inhibitor, it serves as a reference point to compare the action of new compounds and determine their potential as therapeutic agents .

Biochemical Assay Development

Finally, this compound is instrumental in developing biochemical assays to measure enzyme activity. Assays using this compound can quantify HSL activity in various biological samples, aiding in the diagnosis of diseases related to lipid metabolism and the screening of potential drugs .

安全和危害

未来方向

属性

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-4-13-9(5-6-12-13)11-14-7-10(2,3)8-15-11/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFKXPFCLUAKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)

![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1396261.png)

![1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1396265.png)